2-Methoxymethcathinone (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

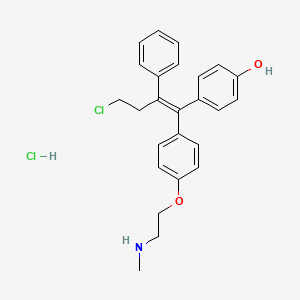

Methedrone, also known as 4-para-methoxymethcathinone, is a psychoactive compound that has been identified as an adulterant of party pills and bath salts. 2-Methoxymethcathinone (2-MeOMC) (hydrochloride) is a positional isomer of methedrone, having the methoxy group at the 2 rather than the 4 position. It is also the β-keto derivative of 2-MeOMC, a β-adrenergic receptor agonist used as a bronchodilator. The properties of 2-MeOMC have been poorly studied. This product is intended for forensic and research applications.

Wissenschaftliche Forschungsanwendungen

Chromatographic and Mass Spectral Studies

Research on methoxymethcathinones, including 2-Methoxymethcathinone, has been focused on their chromatographic and mass spectral characteristics. For instance, a study by Awad, Clark, and Deruiter (2006) found that various isomeric forms of methoxymethcathinones have mass spectra essentially equivalent to 3,4-MDMA, a controlled drug substance. The study highlighted the use of perfluoroacyl derivatives for mass spectrometric differentiation and gas chromatographic separation on nonpolar stationary phases for resolving methcathinones from similar substances (Awad, Clark, & Deruiter, 2006).

Stability and Degradation Pathways

Tsujikawa et al. (2012) investigated the stability of methcathinone analogs, including 2-Methoxymethcathinone, in various pH solutions. They found that these analogs are stable in acidic solutions but degrade in neutral-to-basic solutions. Their degradation rates varied with chemical structures, providing crucial information for forensic and pharmacokinetic analyses (Tsujikawa et al., 2012).

Gas Chromatography and Infrared Detection Methods

Belal, Awad, Deruiter, and Clark (2009) evaluated a series of phenethylamines and methoxymethcathinones using gas chromatography and vapor phase infrared spectrophotometric detection. Their findings suggest that these compounds, including 2-Methoxymethcathinone, show unique infrared absorption bands, allowing for differentiation without chemical derivatization (Belal et al., 2009).

Pharmacokinetic Analysis and Drug Testing

Tsujikawa et al. (2013) conducted a study on methcathinone analogs, including 2-Methoxymethcathinone, focusing on gas chromatography-mass spectrometry analysis for forensic applications. This study provided insights into the thermal degradation and prevention methods for these compounds, aiding in drug testing and pharmacokinetic analysis (Tsujikawa et al., 2013).

Biomedical Application in Drug Delivery Systems

Research by Cho et al. (2011) on 2-Methoxyestradiol, a compound structurally related to 2-Methoxymethcathinone, explored its use in biomedical applications, particularly in antiangiogenic and antitumor activities. They developed a poly(organophosphazene) hydrogel as a potential injectable delivery system for drugs like 2-Methoxyestradiol, indicating possible applications for related compounds (Cho et al., 2011).

Toxicology and Forensic Science

Kamata et al. (2007) established a method to detect Methylone and its metabolites, including 4-hydroxy-3-methoxymethcathinone, in human urine using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionization mass spectrometry. This method is highly sensitive and applicable for proof of Methylone intake in forensic toxicology and clinical chemistry, relevant to similar compounds like 2-Methoxymethcathinone (Kamata et al., 2007).

Eigenschaften

Produktname |

2-Methoxymethcathinone (hydrochloride) |

|---|---|

Molekularformel |

C11H15NO2 · HCl |

Molekulargewicht |

229.7 |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(12-2)11(13)9-6-4-5-7-10(9)14-3;/h4-8,12H,1-3H3;1H |

InChI-Schlüssel |

GGJAPGVAZBIKIR-UHFFFAOYSA-N |

SMILES |

COC1=C(C(C(C)NC)=O)C=CC=C1.Cl |

Synonyme |

2-MeOMC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.